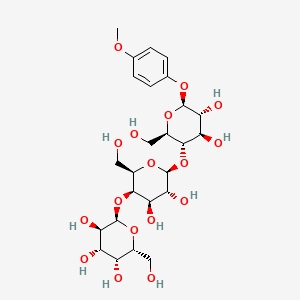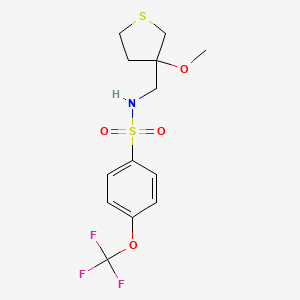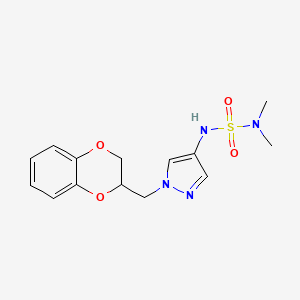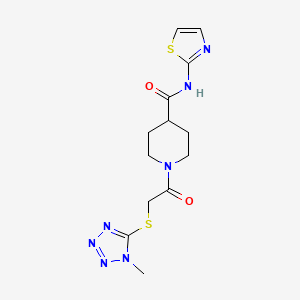
Gb3-beta-MP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gb3-beta-MP, also known as 4-Methoxyphenyl O-(α-D-Galactopyranosyl)-(1-4)-O-(β-D-galactopyranosyl)-(1-4)-β-D-glucopyranoside, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
This compound is chemically synthesized . The power of chemical synthesis towards this compound is most promising because of the well-defined nature of the resulting material . In vitro studies have shown that TNFα increases the synthesis of Gb3 through GCS, and upregulates Beta4Gal-T5 and Gb3 through NF-kappaB signaling in mitogen-activated protein kinase (p38, JNK 1/2 and ERK 1/2)-induced cascades .Physical And Chemical Properties Analysis
This compound has a molecular formula of C25H38O17 and a molecular weight of 610.56 . It is a solid at 20°C and is heat sensitive . .Wissenschaftliche Forschungsanwendungen
Gb3-beta-MP is used in a variety of scientific research applications. It has been used to study the structure and function of proteins, to identify potential drug targets, and to develop new therapeutic agents. Additionally, this compound has been used to study the role of glycosylation in disease processes, such as cancer and diabetes.
Wirkmechanismus
Target of Action
Gb3-beta-MP is a biochemical reagent that can be used as a biological material or organic compound for life science related research . The primary target of this compound is globotriaosylceramide (Gb3), a glycosphingolipid (GSL) molecule present in cell membranes of distinct cell types . Gb3 has been reported as a novel target to prevent neuronal secretion of amyloid beta (Aß), a key factor of Alzheimer’s disease .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, Gb3. The amyloid precursor protein (APP) is known to be located in microdomains of lipid rafts, much like the Gb3 receptor . The interaction between this compound and Gb3 could potentially influence the activity of APP, thereby affecting the secretion of Aß .
Biochemical Pathways
This compound affects the biochemical pathways involving Gb3. Gb3 is a part of the glycosphingolipid (GSL) receptors for bacterial toxins that mediate host-pathogen interaction . The interaction of this compound with Gb3 could potentially affect these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with Gb3. By interacting with Gb3, this compound could potentially influence the secretion of Aß, a key factor in Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors.
Vorteile Und Einschränkungen Für Laborexperimente
Gb3-beta-MP has several advantages and limitations when used in laboratory experiments. One advantage is that it can be used to study the structure and function of proteins in a variety of organisms. Additionally, this compound can be used to identify potential drug targets and to develop new therapeutic agents. One limitation is that the enzyme GalNAc-T1 is not always available in sufficient quantities for use in experiments.
Zukünftige Richtungen
The potential future directions for Gb3-beta-MP research are numerous. One potential direction is to further study the role of this compound in disease processes, such as cancer and diabetes. Additionally, further research could be done to develop new therapeutic agents that target this compound. Finally, this compound could be used to develop new methods for diagnosing and treating diseases.
Synthesemethoden
Gb3-beta-MP is synthesized using a process known as “enzymatic glycosylation”. This process involves the use of enzymes to catalyze the reaction between a sugar donor and a protein acceptor. Specifically, this compound is synthesized by the enzyme GalNAc-T1, which catalyzes the transfer of the Galbeta1-3GlcNAc-R-P-Ser/Thr sugar donor to an acceptor protein. This enzyme is found in many different organisms, including humans, mice, and plants.
Biochemische Analyse
Cellular Effects
Gb3-beta-MP has been found to have effects on various types of cells and cellular processes. For instance, it has been associated with Fabry disease, a genetic disorder characterized by the accumulation of glycosphingolipids in lysosomes, causing cellular impairment and organ failures
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O17/c1-36-9-2-4-10(5-3-9)37-23-19(34)16(31)21(12(7-27)39-23)42-25-20(35)17(32)22(13(8-28)40-25)41-24-18(33)15(30)14(29)11(6-26)38-24/h2-5,11-35H,6-8H2,1H3/t11-,12-,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23-,24-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADQXSYAYSUILX-VAAZCZNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3AR,8aS)-2-(5-(trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2615223.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2615226.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2615230.png)

![phenyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2615232.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2615233.png)
![3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2615234.png)

![2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2615243.png)